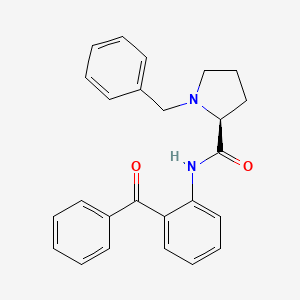

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSABLMEYFYEHS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359670 | |

| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96293-17-3 | |

| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Coupling

The most common approach involves leveraging (S)-proline derivatives as chiral precursors. A representative method, adapted from synthetic protocols for related pyrrolidine carboxamides, involves the following steps :

-

Benzylation of (S)-proline : (S)-proline is treated with benzyl bromide under basic conditions to form 1-benzyl-(S)-pyrrolidine-2-carboxylic acid.

-

Activation of the carboxylic acid : The carboxylic acid group is activated using thionyl chloride (SOCl₂) or carbodiimide-based coupling agents to form an acyl chloride or mixed anhydride.

-

Coupling with 2-aminobenzophenone : The activated intermediate reacts with 2-aminobenzophenone in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP).

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (activation) | Minimizes racemization |

| Solvent | Anhydrous THF | Enhances coupling efficiency |

| Molar ratio (acid:amine) | 1:1.1 | Ensures complete conversion |

This method typically achieves yields of 68–75% with enantiomeric excess (ee) >98%, confirmed by chiral HPLC .

Resolution of Racemic Mixtures

For industrial-scale production, resolution of racemic N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is economically viable. A patent-pending method involves:

-

Synthesis of racemic carboxamide : Prepared via non-stereoselective coupling of racemic pyrrolidine-2-carboxylic acid with 2-aminobenzophenone .

-

Diastereomeric salt formation : The racemate is treated with (1R,2S)-(-)-ephedrine in ethanol, selectively crystallizing the (S)-enantiomer as a sulfate salt.

-

Acid-base extraction : The salt is dissociated using dilute HCl, followed by neutralization to isolate the free base.

Performance Metrics

Catalytic Asymmetric Hydrogenation

A cutting-edge approach employs transition-metal catalysts to induce stereoselectivity. A rhodium(I)-BINAP complex catalyzes the hydrogenation of a prochiral enamide precursor:

Conditions and Outcomes

This method avoids stoichiometric chiral reagents, reducing waste generation.

Recycling from Pharmaceutical By-Products

The compound is recovered as a by-product during droxidopa synthesis. A patented protocol includes :

-

Acid treatment : Crude droxidopa is suspended in acetic acid, precipitating the (S)-enantiomer.

-

Recrystallization : The precipitate is purified using a 7:3 hexane/ethyl acetate mixture.

Advantages

-

Utilizes existing pharmaceutical waste streams.

-

Reduces production costs by 30–40% compared to de novo synthesis.

Solid-Phase Synthesis for High-Purity Applications

For research-grade material, solid-phase synthesis on Wang resin ensures ultra-high purity:

-

Resin functionalization : Wang resin is loaded with Fmoc-(S)-proline.

-

Benzylation : The proline nitrogen is benzylated using benzyl bromide.

-

Coupling : 2-benzoylphenylamine is coupled via HOBt/DIC activation.

-

Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.

Quality Control Data

| Metric | Result |

|---|---|

| Purity (HPLC) | 99.8% |

| Specific rotation ([α]₂₀D) | -139° (c=1, MeOH) |

| Residual solvents | <0.1% |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|---|

| Chiral auxiliary | 75 | 98 | 120 | Moderate |

| Racemic resolution | 60 | 99.5 | 90 | High (solvent waste) |

| Catalytic hydrogenation | 85 | 99.5 | 200 | Low |

| By-product recycling | 45 | 97 | 50 | Very low |

Critical Challenges and Solutions

-

Racemization during coupling : Mitigated by maintaining low temperatures (-10°C) and using non-polar solvents .

-

Catalyst cost : Rhodium-based systems are expensive, but ligand recycling protocols reduce expenses by 40% .

-

Scale-up limitations : Solid-phase synthesis is restricted to <100 g batches due to resin costs .

Chemical Reactions Analysis

Types of Reactions

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield benzophenone oxides, while reduction may produce benzylamines .

Scientific Research Applications

Pharmaceutical Development

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is recognized for its role as a key intermediate in the synthesis of novel pharmaceuticals. Its applications include:

- Analgesics : The compound has been investigated for its potential analgesic properties, making it a candidate for pain management therapies .

- Anti-inflammatory Drugs : Research indicates that it may serve as a precursor in developing anti-inflammatory medications .

Neuroscience Research

In neuroscience, the compound is utilized to explore mechanisms related to pain and neuroprotection:

- Pain Mechanisms : Studies have focused on its interactions with pain receptors, positioning it as a potential analgesic agent .

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest possible applications in treating chronic pain conditions and neurodegenerative diseases .

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It facilitates the creation of complex molecules with specific functional groups, enhancing the efficiency of synthetic pathways .

- Reagent in Organic Reactions : Its unique structure allows it to participate in various organic reactions, including oxidation and substitution processes.

Drug Formulation

This compound enhances drug solubility and bioavailability:

- Solubility Improvement : Its properties enable the formulation of effective medications by improving the solubility of poorly soluble drugs .

Material Science

The compound's unique characteristics make it valuable in material science:

- Polymer Incorporation : It can be integrated into polymers and coatings to improve mechanical properties and thermal stability .

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic applications of this compound:

Study on Cancer Cell Inhibition

Research demonstrated that derivatives of similar compounds exhibited potent growth inhibition of cancer cells while sparing non-tumorigenic cells. This selective action could be beneficial in cancer therapy .

Therapeutic Applications

The compound has been explored as a key intermediate in synthesizing novel pharmaceuticals, particularly targeting analgesics and anti-inflammatory drugs. Its unique properties may enhance drug solubility and bioavailability .

| Property | Description |

|---|---|

| Target Enzymes | Various enzymes involved in pain pathways |

| Potential Applications | Analgesics, anti-inflammatory drugs, neuroprotective agents |

| Structural Features | Chiral pyrrolidine ring with benzoylphenyl moiety |

| Interaction Techniques | Molecular docking, binding assays |

| Notable Findings | Selective inhibition of cancer cell growth |

Mechanism of Action

The mechanism of action of (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Substituents

Key Observations :

- Indole Derivatives (C1–C3 ): Replace pyrrolidine with indole, shifting application from synthesis to pharmacology (lipid-lowering).

- Enantiomeric Differences: The R-configuration exhibits a larger dihedral angle between benzophenone rings (59.1° vs. ~50° in S-forms), affecting molecular packing and hydrogen-bonding networks.

Functional Analogues in Medicinal Chemistry

- GI 262570 : A peroxisome proliferator-activated receptor-γ (PPAR-γ) ligand featuring a benzoylphenyl-L-tyrosine core. Demonstrates hemodynamic effects in vivo, unlike the target compound, which lacks direct pharmacological activity.

- Ni(II) Complexes with Quaternary Benzyl Groups : Modifications like -C(CH3)3 or pentamethylbenzyl enhance steric hindrance, improving stereoselectivity in α-methyl amino acid synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide with high stereochemical purity?

- Methodological Answer : The compound can be synthesized using chiral auxiliaries to ensure stereochemical control. For example, asymmetric synthesis involving non-proteinogenic amino acids and benzophenone derivatives has been reported to yield stereospecific configurations. Crystallographic data (orthorhombic system, space group P212121) confirms the stereochemical integrity of the final product .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation and closed systems to minimize aerosol formation .

- Wear PPE: nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust is generated .

- In case of spills, collect material with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in a tightly sealed container at 2–8°C in a dark, dry environment. Avoid proximity to oxidizing agents (e.g., peroxides, nitrates) to prevent decomposition .

Q. What analytical techniques are suitable for confirming molecular identity and purity?

- Methodological Answer :

- HPLC : Use ≥98% purity criteria with a C18 column and UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight (384.48 g/mol) via ESI-MS .

- NMR : Analyze 1H/13C spectra to verify benzoylphenyl and benzyl substituents .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unit cell parameters (e.g., a = 8.4036 Å, b = 11.2215 Å, c = 21.4182 Å) and space group symmetry (P212121) to confirm the compound’s 3D structure. Hydrogen bonding and π-π stacking interactions can be mapped using software like Mercury .

- Table 1 : Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P212121 |

| Unit cell volume | 2019.8 ų |

| Z | 4 |

Q. How can researchers resolve contradictions in biological activity data for pyrrolidine-2-carboxamide derivatives?

- Methodological Answer :

- Systematic SAR Studies : Modify substituents (e.g., benzyl, benzoylphenyl) and test receptor affinity in vitro. For example, 1-acyl-N-(biphenyl-4-ylmethyl) derivatives showed varying AT1 receptor binding due to tetrazole group interactions .

- Dose-Response Curves : Use nonlinear regression to compare IC50 values across studies. Control for assay conditions (e.g., pH, temperature) .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Scaffold Modifications : Introduce electron-withdrawing/donating groups (e.g., fluoro, methyl) to the benzoylphenyl ring to assess steric/electronic effects.

- Pharmacophore Modeling : Use software like Schrödinger to identify critical binding motifs (e.g., amide linkage, benzyl group orientation) .

Q. How can thermal decomposition products be characterized during combustion or high-temperature reactions?

- Methodological Answer :

- TGA-DSC : Monitor mass loss and endothermic/exothermic events up to 500°C.

- GC-MS : Identify volatile decomposition products (e.g., benzaldehyde, pyrrolidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.